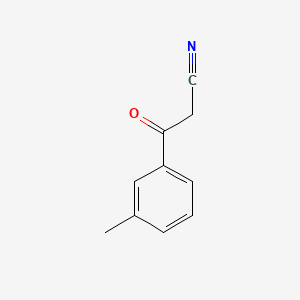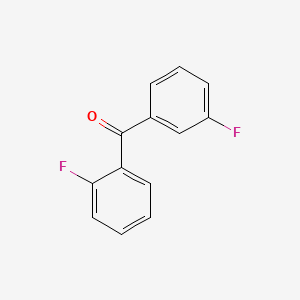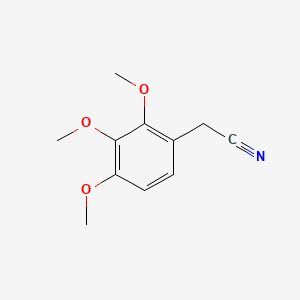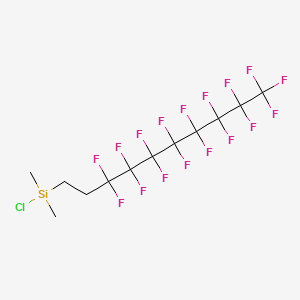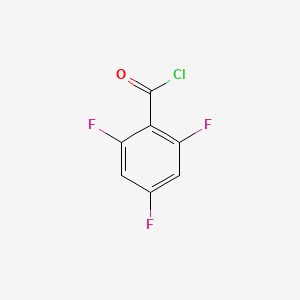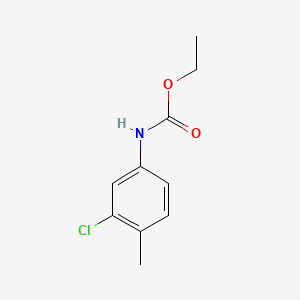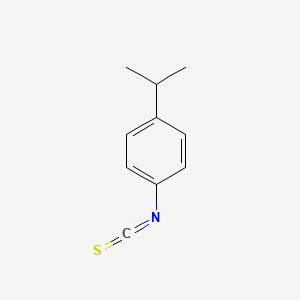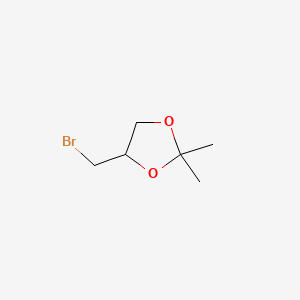
4-(溴甲基)-2,2-二甲基-1,3-二氧杂环戊烷
描述
The compound "4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a versatile intermediate in organic synthesis. The presence of the bromomethyl group indicates that it is a reactive species, likely useful in various chemical transformations due to its potential to act as an alkylating agent.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds has been reported in the literature. For instance, 2-Methyl-1,3-dioxolane-2-ethanol was prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst, followed by bromination to yield 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane with a 75% isolated yield . Another synthesis approach involved the conversion of 4-methylene-5,5-dimethyl-1,3-dioxolan-2-one to its bromomethyl derivative, which was then used in the synthesis of various heterocyclic systems . These methods highlight the feasibility of introducing bromomethyl groups into the 1,3-dioxolane framework.
Molecular Structure Analysis
The molecular structure and conformation of similar bromomethylated 1,3-dioxolane compounds have been studied using NMR spectroscopy and X-ray structural analysis. For example, a compound with two bromomethyl groups and a dimethylamino phenyl substituent was found to adopt a chair conformation with equatorial orientation of the aromatic substituent . Such studies are crucial for understanding the reactivity and interaction of these molecules in subsequent chemical reactions.
Chemical Reactions Analysis
Bromomethylated 1,3-dioxolanes are versatile intermediates for the synthesis of various organic compounds. The presence of the bromomethyl group allows for further functionalization through nucleophilic substitution reactions. The literature describes the use of these compounds in the synthesis of heterocyclic systems, indicating their utility in constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethylated 1,3-dioxolanes are influenced by their molecular structure. The crystalline state, solubility, and reactivity are determined by the conformation of the dioxolane ring and the nature of the substituents. For instance, the crystal structure of a related compound with hydroxymethyl and methoxy phenyl substituents was determined, revealing intramolecular hydrogen bonding and a network formation in the crystal lattice . These properties are essential for understanding the behavior of these compounds under different conditions and in various chemical reactions.
科学研究应用
合成应用
4-(溴甲基)-2,2-二甲基-1,3-二氧杂环戊烷被用于合成各种杂环系统。它特别有效地形成化合物,如2-咪唑[1,2-a]吡啶-2-基-2-丙醇和4-羟基噁唑烷-2-酮的衍生物 (Bogolyubov, Chernysheva, & Semenov, 2004)。此外,这种化合物还有助于通过苯甲醛缩合和溴化的过程制备1,3-二氧杂环戊烷-4,5-双(溴甲基)-2-苯基 (Sun Xiao-qiang, 2009)。
聚合和材料科学
在材料科学中,4-(溴甲基)-2,2-二甲基-1,3-二氧杂环戊烷在烯烃的聚合中发挥作用。它用于催化丙烯和乙烯的聚合,影响聚合物的性质,如分子质量分布和立体特异性 (Rishina, Galashina, Gagieva, Tuskaev, & Kissin, 2011)。
药物化学和药物开发
在药物化学中,从L-酒石酸制备的1,3-二氧杂环戊烷衍生物显示出显著的抗真菌和抗菌活性。这些手性衍生物展示了在药物应用中的有希望的性质 (Begum, Khan, Khan, Imran, Rehman, Umar, Kamil, & Muhammad, 2019)。
环境和绿色化学
在绿色化学领域,类似溶胺醇的4-(溴甲基)-2,2-二甲基-1,3-二氧杂环戊烷衍生物已被探索为环保溶剂。使用固体酸催化剂开发了绿色合成方法来生产溶胺醇,突显了其作为可持续溶剂替代品的潜力 (Garcfa, Garcia, & Fraile, 2008)。
作用机制
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are often used in organic synthesis due to their ability to participate in various reactions . They can act as alkylating agents, introducing a bromomethyl group into a molecule, which can then undergo further reactions .
Biochemical Pathways
It’s worth noting that any compound that acts as an alkylating agent can potentially interfere with a wide range of biochemical pathways, as alkylation can modify the function of proteins and nucleic acids .
Result of Action
As a bromomethyl compound, it could potentially cause alkylation of cellular macromolecules, which could lead to changes in their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane . .
属性
IUPAC Name |
4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957628 | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
36236-76-7 | |
| Record name | 1,3-Dioxalane, 4-(bromomethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036236767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

